molecular formula C8H7ClO B8523129 5-Chloro-1,3-dihydroisobenzofuran

5-Chloro-1,3-dihydroisobenzofuran

Cat. No. B8523129
M. Wt: 154.59 g/mol
InChI Key: BOOGVDHDKSHZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273885B2

Procedure details

To the mixture of sodium (((2,4-dichlorobenzyl)oxy)methyl)trifluoroborate (50 mg, 0.18 mmol) synthesized in Example 8 and 1,4-dioxane (1.5 ml), water (0.15 ml), cesium carbonate (170 mg, 0.53 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (15 mg, 0.036 mmol), and palladium(II) acetate (4.0 mg, 0.018 mmol) were added at room temperature, and the obtained reaction mixture was then stirred at 100° C. (an outer temperature) for 8.5 hours. The reaction mixture was cooled to room temperature, and then water and dichloromethane were added thereto, followed by filtration with Celite. The organic layer of the filtrate was separated and washed with saturated saline. The solvents were evaporated under reduced pressure from the organic layer, and then the obtained residue was purified with silica gel column chromatography (hexane:ethyl acetate=10:1), thereby obtaining the entitled compound (1.1 mg, 4%).
Name
sodium (((2,4-dichlorobenzyl)oxy)methyl)trifluoroborate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
4%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:3]=1[CH2:4][O:5][CH2:6][B-](F)(F)F.[Na+].O1CCOCC1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClCCl.O>[Cl:15][C:13]1[CH:12]=[CH:11][C:3]2[CH2:4][O:5][CH2:6][C:2]=2[CH:14]=1 |f:0.1,3.4.5,7.8.9|

Inputs

Step One
Name
sodium (((2,4-dichlorobenzyl)oxy)methyl)trifluoroborate
Quantity
50 mg
Type
reactant
Smiles
ClC1=C(COC[B-](F)(F)F)C=CC(=C1)Cl.[Na+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
O1CCOCC1
Name
cesium carbonate
Quantity
170 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
15 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
4 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was then stirred at 100° C. (an outer temperature) for 8.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at room temperature
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
followed by filtration with Celite
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
WASH
Type
WASH
Details
washed with saturated saline
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure from the organic layer
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified with silica gel column chromatography (hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
8.5 h
Name
Type
product
Smiles
ClC1=CC2=C(COC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 mg
YIELD: PERCENTYIELD 4%
YIELD: CALCULATEDPERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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